molecular formula C16H20N4 B5363395 9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile

9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile

Cat. No. B5363395
M. Wt: 268.36 g/mol
InChI Key: XGCSXDJSDGZSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile, also known as DAPTA, is a synthetic compound that belongs to the family of bicyclic peptides. DAPTA has been extensively studied due to its potential therapeutic applications in the field of immunology.

Mechanism of Action

9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile binds specifically to the CD4 receptor on T-cells, which is the primary receptor for HIV. By blocking the CD4 receptor, this compound prevents the entry of HIV into T-cells, thereby inhibiting viral replication. This compound has also been shown to modulate the activity of T-cells, leading to the suppression of immune responses. This property of this compound has been studied for its potential use in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have a half-life of approximately 2 hours in the bloodstream and is primarily excreted through the kidneys. This compound has been shown to have no significant effect on the levels of cytokines, which are important signaling molecules involved in the immune response.

Advantages and Limitations for Lab Experiments

9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile is a synthetic compound that can be easily synthesized in the laboratory using standard chemical techniques. It has a low toxicity profile and is well-tolerated in animal studies. However, the specific binding of this compound to the CD4 receptor may limit its use in certain applications where the CD4 receptor is not involved.

Future Directions

9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile has potential applications in the treatment of HIV and autoimmune diseases. Further research is needed to optimize the synthesis of this compound and to investigate its efficacy in preclinical and clinical studies. Future studies should also focus on the development of this compound derivatives with improved binding affinity and selectivity for the CD4 receptor. Additionally, the use of this compound in combination with other therapeutic agents should be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile involves the condensation of two amino acids, L-phenylalanine and L-lysine, followed by the addition of a nitrile group. The reaction is carried out under basic conditions using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography.

Scientific Research Applications

9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile has been shown to have potential therapeutic uses in the field of immunology. It has been found to bind specifically to the CD4 receptor on T-cells, which are important immune cells involved in the body's defense against pathogens. This compound has been studied for its ability to inhibit the entry of the human immunodeficiency virus (HIV) into T-cells by blocking the CD4 receptor. This compound has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecane-9-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-10-16(18)14-8-19-6-7-20(9-14)12-15(16,11-19)13-4-2-1-3-5-13/h1-5,14H,6-9,11-12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCSXDJSDGZSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CN1CC(C2)(C3(C#N)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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